molecular formula C22H34N8O8S B15170533 L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-asparagine CAS No. 915774-99-1

L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-asparagine

Cat. No.: B15170533
CAS No.: 915774-99-1
M. Wt: 570.6 g/mol
InChI Key: WGUYPDSAWNDWBN-KMNUQDDJSA-N
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Description

L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-asparagine is a peptide compound composed of five amino acids: histidine, proline, threonine, cysteine, and asparagine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents such as HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be modified through substitution reactions, such as acetylation or methylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Acetic anhydride for acetylation, methyl iodide for methylation.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with acetyl or methyl groups.

Scientific Research Applications

L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-asparagine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-asparagine involves its interaction with specific molecular targets. The histidine residue can participate in metal ion coordination, while the cysteine residue can form disulfide bonds, influencing the peptide’s structure and function. These interactions can modulate biological pathways and processes, such as enzyme activity and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine
  • L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-lysine
  • L-Threonyl-L-histidyl-L-prolylglycine

Uniqueness

L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of cysteine allows for the formation of disulfide bonds, adding stability and complexity to the peptide’s structure. Additionally, the combination of histidine, proline, threonine, and asparagine provides a unique set of chemical functionalities that can be exploited in various applications.

Properties

CAS No.

915774-99-1

Molecular Formula

C22H34N8O8S

Molecular Weight

570.6 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C22H34N8O8S/c1-10(31)17(20(35)28-14(8-39)18(33)27-13(22(37)38)6-16(24)32)29-19(34)15-3-2-4-30(15)21(36)12(23)5-11-7-25-9-26-11/h7,9-10,12-15,17,31,39H,2-6,8,23H2,1H3,(H2,24,32)(H,25,26)(H,27,33)(H,28,35)(H,29,34)(H,37,38)/t10-,12+,13+,14+,15+,17+/m1/s1

InChI Key

WGUYPDSAWNDWBN-KMNUQDDJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)N)O

Canonical SMILES

CC(C(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)N)O

Origin of Product

United States

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